2-{1H-pyrrolo[2,3-b]pyridin-2-yl}ethan-1-amine dihydrochloride 2-{1H-pyrrolo[2,3-b]pyridin-2-yl}ethan-1-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2445785-42-0
VCID: VC11530704
InChI: InChI=1S/C9H11N3.2ClH/c10-4-3-8-6-7-2-1-5-11-9(7)12-8;;/h1-2,5-6H,3-4,10H2,(H,11,12);2*1H
SMILES:
Molecular Formula: C9H13Cl2N3
Molecular Weight: 234.12 g/mol

2-{1H-pyrrolo[2,3-b]pyridin-2-yl}ethan-1-amine dihydrochloride

CAS No.: 2445785-42-0

Cat. No.: VC11530704

Molecular Formula: C9H13Cl2N3

Molecular Weight: 234.12 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

2-{1H-pyrrolo[2,3-b]pyridin-2-yl}ethan-1-amine dihydrochloride - 2445785-42-0

Specification

CAS No. 2445785-42-0
Molecular Formula C9H13Cl2N3
Molecular Weight 234.12 g/mol
IUPAC Name 2-(1H-pyrrolo[2,3-b]pyridin-2-yl)ethanamine;dihydrochloride
Standard InChI InChI=1S/C9H11N3.2ClH/c10-4-3-8-6-7-2-1-5-11-9(7)12-8;;/h1-2,5-6H,3-4,10H2,(H,11,12);2*1H
Standard InChI Key YSZLYCRWKSOLLZ-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(NC(=C2)CCN)N=C1.Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a 1H-pyrrolo[2,3-b]pyridine scaffold, comprising a five-membered pyrrole ring fused to a six-membered pyridine ring. The ethylamine side chain at the 2-position introduces a primary amine group, which is protonated as a dihydrochloride salt to enhance solubility and stability. Key structural identifiers include:

PropertyValue
IUPAC Name2-(1H-pyrrolo[2,3-b]pyridin-2-yl)ethanamine; dihydrochloride
SMILESC1=CC2=C(NC(=C2)CCN)N=C1.Cl.Cl
InChI KeyYSZLYCRWKSOLLZ-UHFFFAOYSA-N
PubChem CID154852936

The fluorine-free structure distinguishes it from analogs like 2-{6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride (CAS 2089255-12-7), which incorporates a fluorine atom at the pyridine ring’s 6-position.

Physicochemical Properties

While solubility data remain unspecified, the dihydrochloride salt form typically improves aqueous solubility compared to freebase amines. The molecular weight of 234.12 g/mol falls within the range preferred for blood-brain barrier penetration, suggesting potential central nervous system (CNS) activity.

Synthetic Routes and Optimization

Core Synthesis Strategies

The synthesis of 2-{1H-pyrrolo[2,3-b]pyridin-2-yl}ethan-1-amine dihydrochloride involves multi-step organic transformations:

  • Pyrrolopyridine Core Formation: Cyclization reactions, such as Paal-Knorr pyrrole synthesis or metal-catalyzed cross-couplings, construct the fused heterocyclic system.

  • Side-Chain Functionalization: Introduction of the ethylamine group via alkylation or reductive amination of ketone intermediates.

  • Salt Formation: Treatment with hydrochloric acid yields the dihydrochloride salt .

Recent patents highlight the use of continuous flow reactors to optimize cyclization steps, achieving yields exceeding 80% with minimal byproducts .

Analytical Characterization

Rigorous quality control employs:

  • Nuclear Magnetic Resonance (NMR): Confirms regiochemistry and purity.

  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula.

  • X-ray Crystallography: Resolves three-dimensional conformation, critical for structure-activity relationship (SAR) studies .

Biological Activity and Mechanism of Action

Receptor Binding Profiles

Preliminary assays indicate affinity for 5-HT₂A serotonin receptors (Ki ≈ 120 nM) and D₂ dopamine receptors (Ki ≈ 250 nM), mediated by hydrogen bonding between the amine group and conserved aspartate residues in transmembrane domains. Modifications to the amine’s geometry, such as introducing bulky substituents, enhance selectivity for 5-HT over D receptors.

Related Compounds and SAR Insights

CompoundKey ModificationsBioactivity
2-{6-Fluoro-pyrrolo[2,3-b]pyridin-3-yl}ethylamine HClFluorine at pyridine 6-positionEnhanced FGFR3 selectivity
N-Methylpyrrolopyridine derivativesMethylation of amineIncreased 5-HT₂A affinity

Fluorination improves metabolic stability but may reduce CNS penetration due to increased polarity. N-Alkylation augments receptor selectivity but risks hERG channel inhibition .

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